6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound characterized by its unique trifluoromethyl group and imidazo[1,2-a]pyridine structure. This compound is notable for its potential applications in pharmaceutical and chemical research due to its biological activity and chemical properties. The molecular formula of this compound is with a molecular weight of 270.63 g/mol.
This compound falls under the category of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. It is classified as a trifluoromethyl-substituted heterocyclic compound, which enhances its reactivity and interaction with biological targets. The presence of the trifluoromethyl group contributes to its unique properties, making it a subject of interest in medicinal chemistry and materials science.
The synthesis of 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid typically involves several key steps:
The molecular structure of 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid can be represented as follows:
C1C(CN2C=CN=C2C1C(=O)O)C(F)(F)F
Property | Value |
---|---|
Molecular Weight | 270.63 g/mol |
InChI Key | IONAEHMVNFGBQS-UHFFFAOYSA-N |
Melting Point | Not specified |
6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various reactions:
The mechanism of action for 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid involves:
These interactions can lead to significant biological effects that are being explored in various research contexts .
The compound exhibits several notable physical properties:
Chemical properties include:
6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid has several scientific uses:
This compound's unique structural features make it an attractive candidate for further research in both academic and industrial settings .
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7